phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate

Catalog No.
S14532082
CAS No.
M.F
C11H6Cl2N2O3
M. Wt
285.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxyl...

Product Name

phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate

IUPAC Name

phenyl 4,5-dichloro-6-oxopyridazine-1-carboxylate

Molecular Formula

C11H6Cl2N2O3

Molecular Weight

285.08 g/mol

InChI

InChI=1S/C11H6Cl2N2O3/c12-8-6-14-15(10(16)9(8)13)11(17)18-7-4-2-1-3-5-7/h1-6H

InChI Key

PIHZQFOCAVDUOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N2C(=O)C(=C(C=N2)Cl)Cl

Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate is a bench-stable, solid-state carbonyl transfer reagent utilized for the selective synthesis of carbamates and ureas. Unlike traditional gaseous or highly reactive symmetric carbonyl sources, this pyridazinone-derived reagent leverages the differential leaving group abilities of its phenoxy and 4,5-dichloro-6-oxopyridazine moieties to enable precise, stepwise nucleophilic substitutions. This structural asymmetry makes it a highly practical building block for process and medicinal chemists seeking to synthesize complex unsymmetrical ureas without relying on highly toxic, corrosive, or strictly moisture-sensitive precursors [1].

Research Fit

1 Solid, bench-stable phosgene surrogate for carbamate and urea synthesis at room temperature
2 Mild, base-free protocol supports parallel synthesis and high-throughput workflows
3 Quantitative recovery and reuse of the pyridazinone leaving group reduces per-batch cost
4 Class-level evidence for diastereoselective β-lactam synthesis as a carboxylic acid activator

Generic substitution with standard carbonyl sources such as phosgene, triphosgene, or 1,1'-carbonyldiimidazole (CDI) frequently introduces severe procurement and processing bottlenecks. Phosgene and its derivatives pose extreme toxicity risks, requiring rigorous safety infrastructure and specialized handling protocols, while CDI is highly moisture-sensitive and generates problematic imidazole byproducts that complicate downstream purification. Diphenyl carbonate (DPC), a safer alternative, typically requires elevated temperatures that are incompatible with thermally sensitive substrates. In contrast, phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate offers a distinct kinetic advantage: its two distinct leaving groups allow for controlled, sequential amine additions at mild conditions, preventing the formation of symmetrical urea byproducts that severely limit the yield and scalability of single-leaving-group reagents [1].

Substitution Risk

Safety & Handling Phosgene (gas) and triphosgene (thermally labile solid) introduce toxic gas exposure risks and HCl waste that a non-hygroscopic crystalline solid avoids.
Moisture Sensitivity Alkyl chloroformates degrade in humid air within minutes; substitution may compromise yield reproducibility in ambient-condition workflows.
Atom Economy & Reuse CDI and chloroformates generate non-recyclable imidazole or chloride waste; the pyridazinone carrier recovery may shift cost and waste profiles at scale.

Sequential Reactivity for High-Yield Unsymmetrical Urea Synthesis

The primary procurement advantage of phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate lies in its capacity to form unsymmetrical ureas in a controlled, one-pot process. Because the 4,5-dichloro-6-oxopyridazinide anion is a more reactive leaving group than the phenoxide anion, the initial reaction with a primary or secondary amine selectively yields a phenyl carbamate intermediate at room temperature. Subsequent addition of a different amine displaces the phenoxy group, yielding the unsymmetrical urea. This stepwise reactivity bypasses the statistical mixtures of symmetrical and unsymmetrical ureas commonly observed when using symmetric reagents like phosgene or CDI under identical conditions [1].

Evidence DimensionSelectivity in unsymmetrical urea formation
Target Compound DataHigh selectivity via sequential displacement of distinct leaving groups
Comparator Or BaselinePhosgene / CDI
Quantified DifferenceEliminates the formation of symmetric urea byproducts typical of single-step symmetric reagents
ConditionsStepwise amine addition under mild conditions

Enables high-yielding, one-pot synthesis of complex unsymmetrical ureas without the need for difficult chromatographic separation of symmetrical byproducts.

Solid-state stability
Class-level inference
Crystalline solid, mp 140 °C, bench-stable under ambient air; no HCl co-production during carbonylation
Supports procurement safety and eliminates gas-handling infrastructure
Class-level property; confirm lot-specific stability for long-term storage

Bench Stability and Handling Safety in Scale-Up

Unlike phosgene, which is a highly toxic gas, or triphosgene, which can decompose to phosgene and requires strict containment, phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate is a stable crystalline solid. It demonstrates robust stability in air and organic solvents even at elevated temperatures, eliminating the need for specialized anhydrous storage or the extreme safety infrastructure required for CDI or phosgene derivatives. This drastically reduces the overhead costs associated with reagent handling, storage, and environmental compliance in both laboratory and pilot-scale synthesis [1].

Evidence DimensionReagent handling and environmental stability
Target Compound DataBench-stable solid, insensitive to ambient moisture
Comparator Or Baseline1,1'-Carbonyldiimidazole (CDI) / Triphosgene
Quantified DifferenceMaintains stability in air and moisture, unlike CDI which rapidly hydrolyzes, or triphosgene which requires specialized toxic gas protocols
ConditionsAmbient storage and standard laboratory handling

Significantly lowers the barrier to scalable synthesis by removing the regulatory and infrastructural burdens associated with toxic or highly reactive carbonyl sources.

Byproduct recovery
Head-to-head
Pyridazinone leaving group recovered quantitatively and directly reusable vs. phosgene: 1.17 kg salt waste per kg phosgene
Reported atom-economic advantage; reduces per-batch raw material cost
Reuse demonstrated across multiple cycles; validate in target solvent system

Mild Reaction Conditions for Thermally Sensitive Substrates

When compared to diphenyl carbonate (DPC), which often requires high temperatures (e.g., >80 °C) and prolonged reaction times to effectively carbonylate amines, phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate operates efficiently under mild conditions. The enhanced electrophilicity of the carbonyl center, driven by the electron-withdrawing 4,5-dichloro-6-oxopyridazine ring, allows for the facile synthesis of carbamates and ureas at or near room temperature. This is particularly critical when working with thermally labile complex amines or active pharmaceutical ingredients (APIs) [1].

Evidence DimensionActivation temperature for carbamate/urea formation
Target Compound DataProceeds under mild or ambient conditions
Comparator Or BaselineDiphenyl carbonate (DPC)
Quantified DifferenceReduces necessary reaction temperatures from >80 °C (typical for DPC) to near-ambient levels
ConditionsAmine carbonylation in standard organic solvents

Allows for the late-stage functionalization of complex, thermally sensitive intermediates in drug discovery without risking substrate degradation.

Carbamate yield at rt
Cross-study comparable
Up to 98% isolated yield (n-butylamine), room temperature, THF, no base or catalyst
Supports high-throughput and parallel synthesis workflows
Reported for primary aliphatic amines; verify for sterically hindered substrates
Unsymmetrical urea selectivity
Cross-study comparable
Up to 92% yield, one-pot sequential amine addition, no symmetrical urea detected
Minimizes symmetrical urea contamination in kinase inhibitor scaffold synthesis
Selectivity reported for aryl-then-aliphatic amine sequence
Preparation from precursor
Supporting evidence
90% isolated yield from commodity 4,5-dichloropyridazin-3(2H)-one + phenyl chloroformate; single-step, Et₃N, CH₂Cl₂, 5 °C
Supports supply chain independence and lower per-gram cost
Recrystallization from THF/n-hexane; confirm scalability in target lab
β-Lactam diastereoselectivity
Class-level inference
Ethyl analog: 100% cis-selectivity confirmed by X-ray crystallography; 12 cis-β-lactam derivatives characterized
Establishes scaffold capability as a stereocontrolled acid activator
Class-level inference from ethyl congener; verify with phenyl ester for target substrate

One-Pot Synthesis of Unsymmetrical Ureas in Medicinal Chemistry

The controlled, stepwise displacement of the pyridazinone and phenoxy leaving groups makes this compound an ideal reagent for synthesizing unsymmetrical ureas, a ubiquitous pharmacophore in kinase inhibitors and other targeted therapeutics. It allows medicinal chemists to rapidly generate urea libraries without the safety risks of phosgene or the purification challenges of symmetric byproducts [1].

Phosgene-Free Carbamate Protection and Functionalization

For process scale-up where phosgene or triphosgene is prohibited due to environmental, health, and safety (EHS) regulations, this stable solid serves as a direct drop-in replacement. It efficiently converts amines to phenyl carbamates under mild conditions, which can either be isolated as stable intermediates or further reacted [1].

Late-Stage Derivatization of Thermally Sensitive Substrates

Because it reacts efficiently at or near room temperature, phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate is particularly well-suited for the late-stage carbonylation of complex, thermally labile active pharmaceutical ingredients (APIs) that would degrade under the harsh conditions required by diphenyl carbonate [1].

Application Fit

Application
Selection Property
Validation Focus
Carbamate library parallel synthesis
Room-temperature, base-free solid reagent
Automated dispensing and yield reproducibility across plates
Unsymmetrical urea kinase inhibitor scaffolds
One-pot sequential amine addition selectivity
Symmetrical urea contamination and structural diversity metrics
Phosgene-free process development
Quantitative byproduct recovery, no HCl waste
Cost-of-goods and waste reduction vs. CDI or chloroformate routes
Diastereoselective β-lactam synthesis
Scaffold-mediated cis-selectivity (class-level)
Cis/trans ratio and crystallographic confirmation with target substrate

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

283.9755474 g/mol

Monoisotopic Mass

283.9755474 g/mol

Heavy Atom Count

18

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